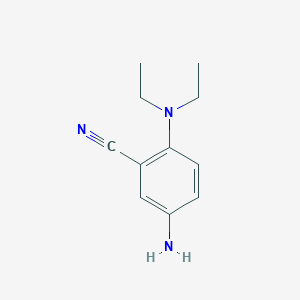
5-Amino-2-diethylaminobenzonitrile
Übersicht
Beschreibung
5-Amino-2-diethylaminobenzonitrile is a useful research compound. Its molecular formula is C11H15N3 and its molecular weight is 189.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
- Anticancer Agents : Research has shown that derivatives of 5-amino-2-diethylaminobenzonitrile exhibit activity against various cancer cell lines. For instance, compounds synthesized from this base structure have been evaluated for their ability to inhibit receptor tyrosine kinases, which are crucial in cancer progression .
- Fluorescent Probes : The compound has been utilized in the development of fluorescent probes for biological imaging. Its derivatives, such as 2-amino-5-(dimethylamino)benzonitrile, have demonstrated enhanced fluorescence properties, making them valuable for biophysical studies like Förster resonance energy transfer (FRET) and fluorescence polarization (FP) .
- Drug Development : The versatility of the amino group allows for modifications that can lead to new pharmaceutical agents. Case studies have highlighted the successful incorporation of this compound into drug formulations aimed at treating neurological disorders due to its ability to cross the blood-brain barrier .
Biochemical Applications
- Enzyme Inhibition : Compounds derived from this compound have been investigated as potential enzyme inhibitors. Their structural similarity to known substrates allows them to bind effectively to active sites, providing insights into enzyme mechanisms and potential therapeutic pathways .
- Protein Labeling : The ability to modify the amino group enables researchers to label proteins with fluorescent tags for tracking and studying protein interactions in live cells .
Case Studies
Eigenschaften
Molekularformel |
C11H15N3 |
|---|---|
Molekulargewicht |
189.26 g/mol |
IUPAC-Name |
5-amino-2-(diethylamino)benzonitrile |
InChI |
InChI=1S/C11H15N3/c1-3-14(4-2)11-6-5-10(13)7-9(11)8-12/h5-7H,3-4,13H2,1-2H3 |
InChI-Schlüssel |
DLTCNSCTTAYBHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=C(C=C(C=C1)N)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













